MDMB-PINACA is a synthetic cannabinoid of the indazole-3-carboxamide class, characterized by its N-pentyl chain, indazole core, and a methyl (S)-3,3-dimethyl-2-butanoate (tert-leucinate) linked group. [REFS-1, REFS-2] It functions as a potent agonist of the cannabinoid type 1 (CB1) receptor and is primarily utilized in research and forensic applications as an analytical reference standard. Its specific structure, lacking the common fluorination or tail-chain unsaturation seen in close analogs, makes it a critical baseline compound for comparative pharmacology and metabolism studies.
Substituting MDMB-PINACA with its close analogs, such as the fluorinated 5F-MDMB-PINACA (5F-ADB) or the unsaturated MDMB-4en-PINACA, is inadvisable for reproducible research due to significant, structure-dependent functional differences. Minor modifications to the pentyl tail, such as fluorination, are known to alter lipophilicity, which can affect blood-brain barrier penetration and receptor interaction kinetics. [1] Furthermore, these compounds are subject to rapid and extensive metabolism, primarily through ester hydrolysis. [2] The rate and products of this degradation can vary between analogs, making them non-interchangeable in assays where compound stability and metabolite activity are critical variables. For controlled studies, specifying the exact analog is essential to ensure target engagement and metabolic profile consistency.
MDMB-PINACA serves as the saturated pentyl-chain baseline for a family of highly potent analogs. The introduction of a terminal double bond in the tail, creating MDMB-4en-PINACA, results in exceptionally high CB1 receptor potency. In a cAMP accumulation assay, MDMB-4en-PINACA demonstrated a half-maximal effective concentration (EC50) of 0.33 nM. [1] This establishes that even subtle changes to the tail's saturation state can dramatically impact functional activity, making the selection of the specific saturated compound, MDMB-PINACA, a critical variable for achieving predictable and comparatively lower, yet still potent, receptor modulation.
| Evidence Dimension | CB1 Receptor Functional Potency (cAMP accumulation) |
| Target Compound Data | Not directly measured in cited study; serves as the saturated baseline for comparison. |
| Comparator Or Baseline | MDMB-4en-PINACA: EC50 = 0.33 nM |
| Quantified Difference | The unsaturated analog exhibits sub-nanomolar potency, highlighting the functional impact of the tail structure. |
| Conditions | In vitro cAMP accumulation assay in cells expressing human CB1 receptors. |
For researchers investigating structure-activity relationships, procuring the specific saturated analog MDMB-PINACA is essential for establishing a baseline against which unsaturated or fluorinated analogs are compared.
A critical procurement consideration for MDMB-PINACA and its analogs is their inherent instability in biological samples. The closely related and widely studied 5F-MDMB-PINACA (5F-ADB) degrades completely to its corresponding 3,3-dimethylbutanoic acid metabolite in whole blood within 24 hours at room temperature and within 7 days under refrigeration (4°C). [1] In contrast, the metabolite itself is stable under all tested storage conditions. This rapid, non-enzymatic hydrolysis of the methyl ester is a class-wide property. Therefore, researchers procuring MDMB-PINACA must account for this degradation in experimental design, sample handling, and storage to ensure accurate quantification of the parent compound.
| Evidence Dimension | Stability in Whole Blood |
| Target Compound Data | Expected to be unstable based on class behavior. |
| Comparator Or Baseline | 5F-MDMB-PINACA: >99% degradation after 24h at room temp; >99% degradation after 7 days at 4°C. Its primary metabolite is stable. |
| Quantified Difference | The parent compound is highly unstable in biological matrices, while its primary ester hydrolysis metabolite is stable. |
| Conditions | Compound stored in fortified whole blood at room temperature, 4°C, and -20°C. |
This evidence directly impacts procurement and experimental protocols; buyers must choose between the unstable parent compound for specific studies or the stable primary metabolite for others, and must implement strict, cold-chain handling procedures for the parent.
The procurement of MDMB-PINACA is justified when seeking significantly higher potency than first-generation indazole cannabinoids like APINACA (AKB48). The structural change from APINACA's N-adamantyl group to MDMB-PINACA's tert-leucinate methyl ester group dramatically increases CB1 receptor agonist activity. APINACA displays a CB1 binding affinity (Ki) of 3.24 nM and a functional EC50 of 142 nM. [1] While a direct EC50 value for MDMB-PINACA is not available in the same study, its close analogs like 5F-MDMB-PINACA and MDMB-4en-PINACA are full agonists with sub-nanomolar to low-nanomolar EC50 values, indicating a potency increase of at least one to two orders of magnitude over APINACA. [2] This makes MDMB-PINACA a more suitable tool for applications requiring potent CB1 activation at low concentrations.
| Evidence Dimension | CB1 Receptor Binding Affinity (Ki) and Functional Potency (EC50) |
| Target Compound Data | Potency is orders of magnitude higher than APINACA, inferred from close analogs. |
| Comparator Or Baseline | APINACA (AKB48): Ki = 3.24 nM; EC50 = 142 nM |
| Quantified Difference | Estimated >100-fold increase in functional potency compared to the APINACA benchmark. |
| Conditions | In vitro cannabinoid receptor binding and functional assays. |
This demonstrates a clear, quantitative leap in potency over older benchmark compounds, justifying the selection of MDMB-PINACA for research requiring high-efficacy CB1 agonism.
MDMB-PINACA is the appropriate choice for establishing a non-fluorinated, saturated-tail baseline in SAR studies. Its high potency allows for clear differentiation when comparing the functional effects of minor structural modifications, such as the introduction of a fluorine atom (as in 5F-MDMB-PINACA) or a double bond (as in MDMB-4en-PINACA), on CB1 receptor activation. [1]
Given the known class-wide instability of the methyl ester group, MDMB-PINACA serves as a valuable substrate for metabolism studies using platforms like human liver microsomes. These experiments can elucidate its specific metabolic pathways and identify unique metabolites, which is critical for developing forensic detection methods and understanding its pharmacokinetic profile relative to its analogs. [2]
High-purity MDMB-PINACA is essential for the development, validation, and quality control of analytical methods (e.g., LC-MS/MS, GC-MS) in forensic and clinical toxicology laboratories. Its use ensures the accurate identification and quantification of this specific compound, distinguishing it from a growing list of structurally similar synthetic cannabinoids in complex biological and seized material matrices.